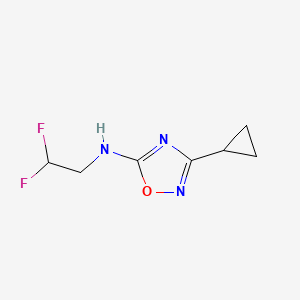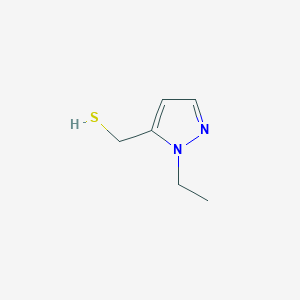![molecular formula C12H19ClN2 B13286050 [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13286050.png)
[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine is an organic compound with the molecular formula C12H19ClN2. It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom at the 3-position and the amine group is substituted with a 3-(dimethylamino)propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 3-chlorobenzyl chloride with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-chlorobenzyl chloride+3-(dimethylamino)propylamine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Substituted benzylamines with various functional groups replacing the chlorine atom.
Scientific Research Applications
[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound used in the preparation of surfactants and other chemicals.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities.
Uniqueness
[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H19ClN2 |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H19ClN2/c1-15(2)8-4-7-14-10-11-5-3-6-12(13)9-11/h3,5-6,9,14H,4,7-8,10H2,1-2H3 |
InChI Key |
WKIRLSHMPKXHRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13285974.png)

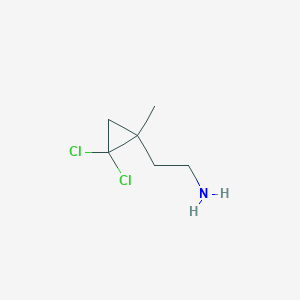
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13285988.png)

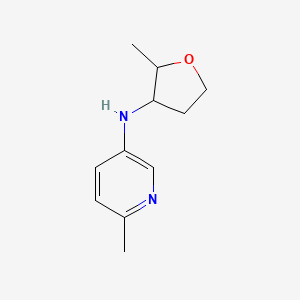

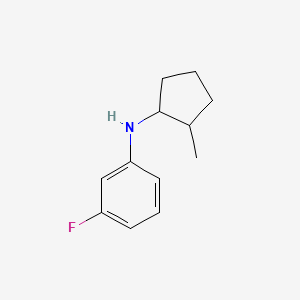
![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13286023.png)

![1-[(Trimethylsilyl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13286044.png)
amine](/img/structure/B13286049.png)
